molecular formula C22H45NO B14318784 N,N-Bis(2-ethylhexyl)hexanamide CAS No. 106119-94-2

N,N-Bis(2-ethylhexyl)hexanamide

Cat. No.: B14318784
CAS No.: 106119-94-2
M. Wt: 339.6 g/mol
InChI Key: GTLIOLYMILYIPS-UHFFFAOYSA-N
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Description

N,N-Bis(2-ethylhexyl)hexanamide is an organic compound with the molecular formula C22H45NO. It is a derivative of hexanamide, where the hydrogen atoms on the nitrogen are replaced by two 2-ethylhexyl groups. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-ethylhexyl)hexanamide typically involves the reaction of hexanoyl chloride with 2-ethylhexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-ethylhexyl)hexanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its amine precursors.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-Bis(2-ethylhexyl)hexanoic acid, while reduction may regenerate the original amines.

Scientific Research Applications

N,N-Bis(2-ethylhexyl)hexanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used in the formulation of lubricants, plasticizers, and surfactants.

Mechanism of Action

The mechanism of action of N,N-Bis(2-ethylhexyl)hexanamide involves its interaction with various molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins and other biomolecules, affecting their structure and function. These interactions can modulate enzymatic activities and cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Bis(2-ethylhexyl)hexanoic acid
  • N,N-Bis(2-ethylhexyl)hexylamine
  • N,N-Bis(2-ethylhexyl)hexanamide-6-bromo

Uniqueness

This compound stands out due to its unique combination of hydrophobic and hydrophilic properties, making it an effective surfactant and emulsifier. Its ability to form stable complexes with various molecules also distinguishes it from other similar compounds.

Properties

CAS No.

106119-94-2

Molecular Formula

C22H45NO

Molecular Weight

339.6 g/mol

IUPAC Name

N,N-bis(2-ethylhexyl)hexanamide

InChI

InChI=1S/C22H45NO/c1-6-11-14-17-22(24)23(18-20(9-4)15-12-7-2)19-21(10-5)16-13-8-3/h20-21H,6-19H2,1-5H3

InChI Key

GTLIOLYMILYIPS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N(CC(CC)CCCC)CC(CC)CCCC

Origin of Product

United States

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